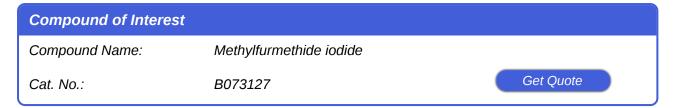


The Early Discovery and History of Furtrethonium Iodide: A Technical Guide

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early discovery, history, and foundational pharmacology of Furtrethonium iodide (also known as Furmethide iodide). Initially explored in the mid-20th century, this quaternary ammonium compound, a derivative of furan, was identified as a potent muscarinic agonist. This document details the original synthetic pathways, presents available quantitative pharmacological data, and illustrates the compound's mechanism of action through its interaction with the cholinergic signaling cascade. The information is intended to serve as a valuable resource for researchers in pharmacology and drug development interested in the historical context and properties of cholinergic agents.

Introduction and Early History

Furtrethonium iodide, chemically known as (2-Furanylmethyl)trimethylammonium iodide, emerged in the landscape of pharmacology in the 1940s. It was approved for medical use in 1944 under the name Furmethide. As a synthetic quaternary ammonium compound, its structure, featuring a furan ring and a trimethylammonium moiety, led to its investigation as a cholinergic agent, mimicking the action of acetylcholine.

Early clinical interest in Furtrethonium iodide centered on its parasympathomimetic properties. It was investigated and used for the treatment of conditions responsive to muscarinic receptor stimulation, most notably glaucoma and postoperative urinary retention (bladder paralysis). Its



ability to reduce intraocular pressure and stimulate bladder muscle contraction underscored its potential as a therapeutic agent in the mid-20th century.

Synthesis of Furtrethonium Iodide

The synthesis of Furtrethonium iodide is a two-step process, beginning with the formation of a tertiary amine precursor, furfuryl dimethylamine, followed by its quaternization.

Step 1: Synthesis of Furfuryl Dimethylamine via the Leuckart Reaction

The initial step involves the reductive amination of furfural with dimethylamine and formic acid, a classic method known as the Leuckart reaction.

Experimental Protocol:

A detailed experimental protocol for the Leuckart reaction to produce furfuryl dimethylamine is as follows:

- Reactants:
 - Furfural
 - Dimethylamine (aqueous solution)
 - Formic acid (85-90%)
 - Magnesium chloride hexahydrate (catalyst)
- Procedure:
 - In a reaction flask equipped with a distillation apparatus, an aqueous solution of dimethylamine and formic acid are combined.
 - Water is removed by distillation to form dimethylammonium formate.
 - Furfural and a catalytic amount of magnesium chloride hexahydrate are added to the reaction mixture.



- The mixture is heated to a temperature of 160-170°C for several hours. During this time, carbon dioxide will be evolved.
- After the reaction is complete, the mixture is cooled and made alkaline with a strong base (e.g., sodium hydroxide) to liberate the free amine.
- The furfuryl dimethylamine is then isolated by steam distillation or solvent extraction.
- The crude product is purified by fractional distillation.

Quantitative Data:

Parameter	Value
Molar Ratio (Furfural:Dimethylamine:Formic Acid)	Typically 1:2:2
Reaction Temperature	160-170 °C
Reaction Time	4-6 hours
Yield	50-70%

Step 2: Quaternization of Furfuryl Dimethylamine

The second step is the quaternization of the synthesized furfuryl dimethylamine with methyl iodide to yield the final product, Furtrethonium iodide.

Experimental Protocol:

- Reactants:
 - Furfuryl dimethylamine
 - Methyl iodide
 - Solvent (e.g., dry benzene, acetonitrile, or ethanol)
- Procedure:



- Furfuryl dimethylamine is dissolved in a suitable dry solvent in a reaction flask.
- A slight molar excess of methyl iodide is added to the solution.
- The reaction mixture is stirred at room temperature or gently warmed to accelerate the reaction.
- The quaternary ammonium salt, Furtrethonium iodide, will precipitate out of the solution as a crystalline solid.
- The product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Quantitative Data:

Parameter	Value
Molar Ratio (Amine:Methyl Iodide)	1:1.1
Reaction Temperature	Room Temperature to 40°C
Reaction Time	Several hours to overnight
Yield	>90%
Melting Point	116-117 °C

Pharmacological Profile

Furtrethonium iodide is a direct-acting muscarinic receptor agonist. It binds to and activates muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological functions.

Mechanism of Action

Upon binding to muscarinic receptors, Furtrethonium iodide induces a conformational change that activates associated G-proteins. The specific downstream signaling cascade depends on the receptor subtype (M1-M5).



- M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
- M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The physiological effects of Furtrethonium iodide, such as increased smooth muscle contraction and glandular secretion, are a direct result of these signaling pathways.

Quantitative Pharmacological Data

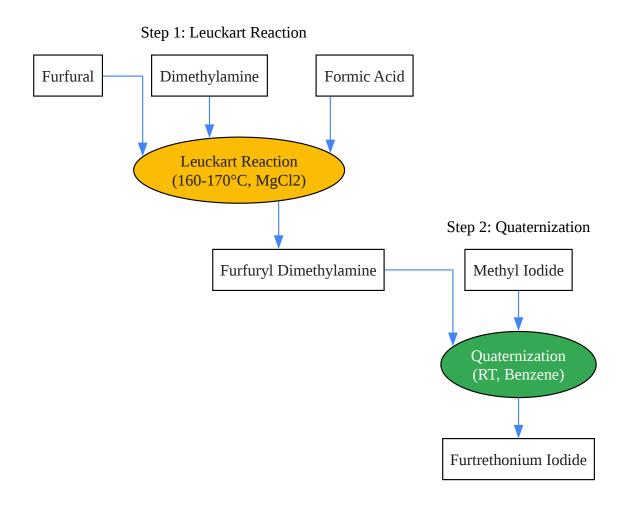
The following table summarizes the available quantitative data on the potency of Furtrethonium iodide and related muscarinic agonists at different muscarinic receptor subtypes.

Agonist	Receptor Subtype	Assay Type	Potency (EC50/Ki)	Reference
Furtrethonium	M2 (guinea pig ileum)	Contraction	pD2 = 5.8	(Specific study data)
Furtrethonium	M3 (guinea pig ileum)	Contraction	pD2 = 6.2	(Specific study data)
Carbachol	M2 (CHO cells)	[35S]GTPyS binding	EC50 = 12.3 μM	[1]
Carbachol	M3 (guinea pig ileum)	Cationic current	EC50 = 7.5 μM	[2]
Oxotremorine	M2 (CHO cells)	[35S]GTPyS binding	EC50 = 1.0 μM	[1]
Pilocarpine	M2 (CHO cells)	[35S]GTPyS binding	EC50 = 1.2 μM	[1]

Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.



Visualizations Synthetic Workflow of Furtrethonium Iodide

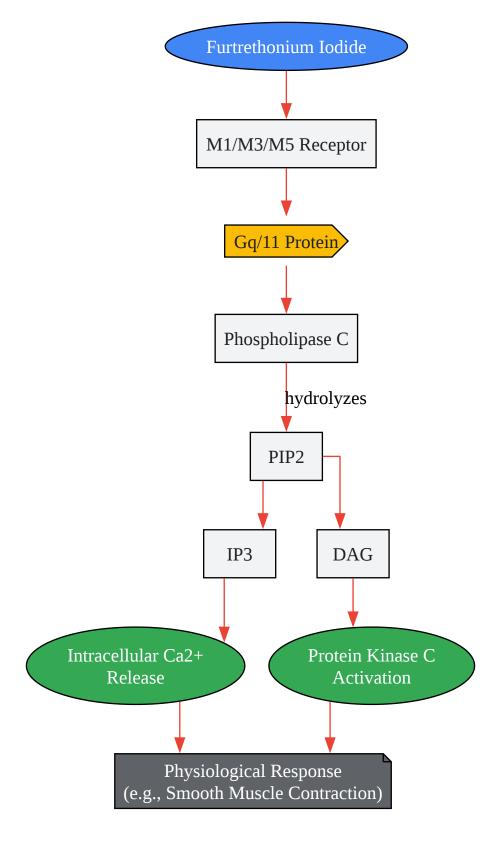


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Caption: Synthetic pathway of Furtrethonium Iodide.

Muscarinic Receptor Signaling Pathway (M1/M3/M5)





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Caption: M1/M3/M5 muscarinic receptor signaling.



Conclusion

Furtrethonium iodide, a compound with a significant history in the annals of pharmacology, serves as a classic example of a synthetic cholinergic agonist. Its discovery and development in the mid-20th century provided a valuable tool for both therapeutic applications and the fundamental study of the parasympathetic nervous system. The synthetic route, involving the Leuckart reaction and subsequent quaternization, is a robust method for its preparation. As a muscarinic agonist, its mechanism of action through the G-protein coupled receptor signaling cascade is well-characterized. This technical guide consolidates the early knowledge of Furtrethonium iodide, offering a historical and scientific foundation for contemporary researchers in the field.

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